molecular formula C16H16O B14163609 (3S)-1,3-diphenylbutan-1-one CAS No. 20698-95-7

(3S)-1,3-diphenylbutan-1-one

Cat. No.: B14163609
CAS No.: 20698-95-7
M. Wt: 224.30 g/mol
InChI Key: GIVFXLVPKFXTCU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1,3-diphenylbutan-1-one is an organic compound characterized by the presence of two phenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,3-diphenylbutan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of 1,3-diphenyl-2-butene-1-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,3-diphenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(3S)-1,3-diphenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-1,3-diphenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1,3-diphenylbutan-1-one: The enantiomer of (3S)-1,3-diphenylbutan-1-one with different stereochemistry.

    1,3-diphenylpropan-1-one: A structurally similar compound with a shorter carbon chain.

    1,3-diphenylbutan-2-one: A positional isomer with the ketone group at a different position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

20698-95-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(3S)-1,3-diphenylbutan-1-one

InChI

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-/m0/s1

InChI Key

GIVFXLVPKFXTCU-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.